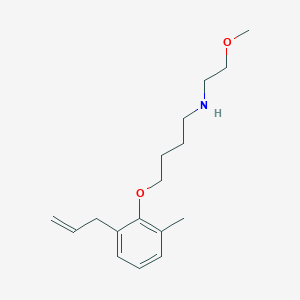
N-(3,4-dimethoxybenzyl)-1H-indazol-5-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3,4-dimethoxybenzyl)-1H-indazol-5-amine, also known as CEP-28122, is a small molecule inhibitor of the tyrosine kinase Ephrin type-A receptor 2 (EphA2). EphA2 is a transmembrane receptor that plays a crucial role in cell signaling pathways, including cell adhesion, migration, and proliferation. Overexpression of EphA2 has been observed in various types of cancer, including breast, prostate, lung, and ovarian cancer. Therefore, the development of EphA2 inhibitors, such as CEP-28122, has attracted significant attention as a potential therapeutic strategy for cancer treatment.
Wirkmechanismus
N-(3,4-dimethoxybenzyl)-1H-indazol-5-amine exerts its antitumor activity by specifically targeting EphA2, which is overexpressed in various types of cancer. EphA2 plays a crucial role in cancer progression by promoting tumor cell proliferation, migration, invasion, and angiogenesis. This compound binds to the ATP-binding pocket of EphA2, thereby inhibiting its kinase activity and downstream signaling pathways. This leads to the inhibition of tumor cell proliferation, migration, and invasion, and the induction of apoptosis.
Biochemical and Physiological Effects:
This compound has been shown to have minimal toxicity and side effects in preclinical studies. In vitro studies have shown that this compound inhibits the phosphorylation of EphA2 and downstream signaling molecules, including Akt and ERK1/2. In vivo studies have shown that this compound inhibits tumor growth and metastasis, leading to improved survival rates in xenograft mouse models.
Vorteile Und Einschränkungen Für Laborexperimente
N-(3,4-dimethoxybenzyl)-1H-indazol-5-amine is a potent and selective inhibitor of EphA2, making it a valuable tool for studying the role of EphA2 in cancer progression. However, this compound has limited solubility in aqueous solutions, which may affect its bioavailability and efficacy in vivo. Additionally, the synthesis of this compound is complex and time-consuming, which may limit its availability for research purposes.
Zukünftige Richtungen
The development of EphA2 inhibitors, such as N-(3,4-dimethoxybenzyl)-1H-indazol-5-amine, has shown promising results in preclinical studies. However, further research is needed to evaluate the safety and efficacy of these inhibitors in clinical trials. Additionally, the identification of biomarkers that predict the response to EphA2 inhibitors may improve patient selection and treatment outcomes. Furthermore, the combination of EphA2 inhibitors with other cancer therapies, such as chemotherapy and immunotherapy, may enhance their antitumor activity and overcome drug resistance.
Synthesemethoden
The synthesis of N-(3,4-dimethoxybenzyl)-1H-indazol-5-amine involves several steps, including the condensation of 3,4-dimethoxybenzaldehyde with hydrazine hydrate to form 3,4-dimethoxybenzyl hydrazine. This intermediate is then reacted with 2-bromoacetophenone to form the corresponding chalcone, which is cyclized with hydrazine hydrate to form the indazole ring. The final step involves the reaction of the indazole intermediate with 4-chloro-3-nitrobenzene sulfonyl chloride to form this compound.
Wissenschaftliche Forschungsanwendungen
N-(3,4-dimethoxybenzyl)-1H-indazol-5-amine has been extensively studied for its potential therapeutic applications in cancer treatment. In vitro studies have shown that this compound inhibits the growth and proliferation of various cancer cell lines, including breast, prostate, lung, and ovarian cancer cells. In vivo studies using xenograft mouse models have also demonstrated the antitumor activity of this compound, leading to the inhibition of tumor growth and metastasis.
Eigenschaften
IUPAC Name |
N-[(3,4-dimethoxyphenyl)methyl]-1H-indazol-5-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O2/c1-20-15-6-3-11(7-16(15)21-2)9-17-13-4-5-14-12(8-13)10-18-19-14/h3-8,10,17H,9H2,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYNHABDWDFPUKW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CNC2=CC3=C(C=C2)NN=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

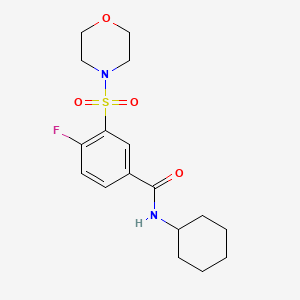
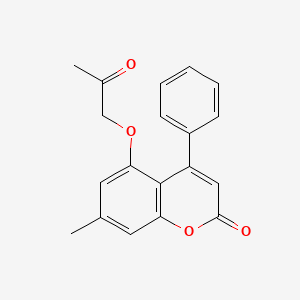

![1-(4-methylphenyl)-5-[4-(trifluoromethyl)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5191157.png)
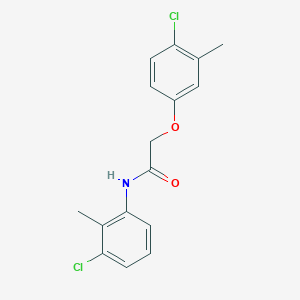
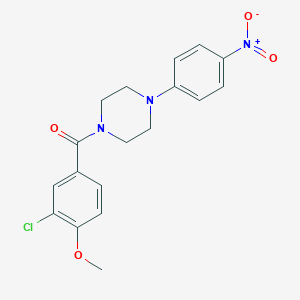
![2-{[4-(3-isopropylphenoxy)butyl]amino}ethanol ethanedioate (salt)](/img/structure/B5191186.png)

![2-[2-(acetylamino)phenyl]-N-[4-(4-chlorophenoxy)phenyl]-2-oxoacetamide](/img/structure/B5191207.png)
![8-[2-(3-isopropylphenoxy)ethoxy]quinoline](/img/structure/B5191211.png)
![N-[(4-ethyl-4H-1,2,4-triazol-3-yl)methyl]-5-(3-isopropyl-1,2,4-oxadiazol-5-yl)-N-methyl-2-pyridinamine](/img/structure/B5191214.png)
![1-phenyl-3-{[3-(trifluoromethyl)phenyl]amino}-2-propen-1-one](/img/structure/B5191218.png)

